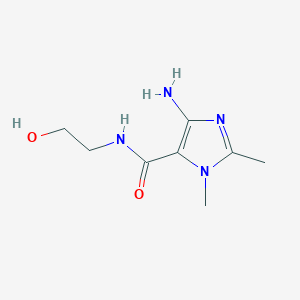

4-amino-N-(2-hydroxyethyl)-1,2-dimethyl-1H-imidazole-5-carboxamide

Descripción

Propiedades

IUPAC Name |

5-amino-N-(2-hydroxyethyl)-2,3-dimethylimidazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O2/c1-5-11-7(9)6(12(5)2)8(14)10-3-4-13/h13H,3-4,9H2,1-2H3,(H,10,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOQHJGVESUYQFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1C)C(=O)NCCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties

Research indicates that imidazole derivatives exhibit promising anticancer activity. A study highlighted the synthesis of imidazo[4,5-b]pyrrolo[3,4-d]pyridines, which are structurally related to 4-amino-N-(2-hydroxyethyl)-1,2-dimethyl-1H-imidazole-5-carboxamide. These compounds were evaluated for their efficacy against renal cell carcinoma (RCC) cell lines. The results demonstrated that certain derivatives significantly reduced cell viability, indicating potential as therapeutic agents for cancer treatment .

Mechanism of Action

The mechanism by which these compounds exert their effects often involves the inhibition of specific protein targets related to cancer progression. For instance, the presence of a phenyl group in the imidazole ring was noted as crucial for enhancing bioactivity against cancer cells .

Agricultural Applications

Pesticidal Activity

Imidazole derivatives have been studied for their pesticidal properties. Specifically, compounds similar to this compound have shown effectiveness in controlling plant pathogens and pests. Their mechanism typically involves disrupting cellular processes in target organisms .

Case Study: Efficacy Against Fungal Pathogens

A study assessed the effectiveness of various imidazole derivatives against common agricultural fungal pathogens. Results indicated that certain compounds exhibited significant antifungal activity, suggesting their potential as eco-friendly alternatives to synthetic fungicides .

Mecanismo De Acción

The mechanism by which 4-Amino-N-(2-hydroxyethyl)-1,2-dimethyl-1H-imidazole-5-carboxamide exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context and the specific reactions being studied.

Comparación Con Compuestos Similares

4(5)-(3,3-Dimethyl-1-triazeno)imidazole-5(4)-carboxamide (DIC)

- Key Differences: DIC contains a triazeno group instead of the hydroxyethyl carboxamide.

- Metabolism: DIC is metabolized via N-demethylation by liver microsomal enzymes to yield 4(5)-aminoimidazole-5(4)-carboxamide, with metabolic rates increased by phenobarbital induction (10.5% vs. 4.0% in untreated rats) .

(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide

- Key Differences : Features a benzodioxol ring and hydrazinecarboxamide group, contrasting with the hydroxyethyl carboxamide in the target compound.

- Structural Analysis : Single-crystal X-ray studies confirm the (E)-configuration of the imine group, highlighting rigidity absent in the target compound .

Etophylline (7-(2-Hydroxyethyl)-1,3-dimethylxanthine)

- Key Differences : Xanthine core vs. imidazole.

- Solubility : The hydroxyethyl group in etophylline improves aqueous solubility (224.2 g/mol molecular weight), a trait likely shared with the target compound due to similar polar substitutions .

Pharmacological and Metabolic Profiles

- Metabolic Insights : The target compound’s dimethyl and hydroxyethyl groups may slow metabolism compared to DIC, which lacks bulky substituents.

Physicochemical Properties

- Stability : The hydroxyethyl group may enhance stability in aqueous environments compared to hydrazinecarboxamide analogs .

Actividad Biológica

4-Amino-N-(2-hydroxyethyl)-1,2-dimethyl-1H-imidazole-5-carboxamide, an imidazole derivative, has garnered attention due to its potential biological activities. Imidazole compounds are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article delves into the biological activity of this specific compound, supported by data tables and relevant case studies.

- Molecular Formula : C₆H₈N₄O₂

- Molecular Weight : 168.16 g/mol

- CAS Number : 188710-70-5

The biological activity of imidazole derivatives often stems from their ability to interact with various biological targets, including enzymes and receptors. This compound may exert its effects through:

- Enzyme Inhibition : Compounds in the imidazole family have shown capacity to inhibit enzymes like topoisomerases and kinases, which are crucial in cancer cell proliferation.

- Receptor Modulation : Interaction with specific receptors can lead to altered cellular signaling pathways, impacting cell survival and apoptosis.

Anticancer Activity

Research indicates that imidazole derivatives can exhibit significant anticancer properties. For example:

- Study Findings : A study demonstrated that certain imidazole derivatives had IC₅₀ values ranging from 0.38 µM to 25 µM against various cancer cell lines (MCF-7, U87-MG) .

- Mechanism : The anticancer effects are often attributed to the induction of apoptosis and inhibition of cell cycle progression.

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 0.38 | GSK-3β inhibition |

| U87-MG (Brain) | 0.37 | FAK inhibition |

| HCT-116 (Colon) | 0.31 | Induction of apoptosis |

Antimicrobial Activity

Imidazole compounds have also shown promising antimicrobial activity:

- Study Overview : Jain et al. evaluated various imidazole derivatives against bacteria such as E. coli and S. aureus, revealing notable zones of inhibition .

| Compound | Zone of Inhibition (mm) |

|---|---|

| 5a | 15 |

| 5b | 11 |

| Streptomycin (Control) | 28 |

Case Studies

- Cancer Cell Studies : In vitro studies conducted by Baviskar et al. highlighted that certain imidazole derivatives inhibited DNA topoisomerase II activity significantly more than conventional chemotherapeutics like Etoposide . The findings suggest a potential for developing less toxic anticancer agents.

- Antimicrobial Efficacy : Another study demonstrated that imidazole derivatives not only inhibited bacterial growth but also displayed lower toxicity towards human cells compared to traditional antibiotics . This dual efficacy could lead to new treatments for resistant bacterial strains.

Q & A

Basic Research Question

- Enzyme Inhibition Assays : Screen against kinases or oxidoreductases (e.g., cytochrome P450 isoforms) due to structural similarity to imidazole-based inhibitors. Use fluorogenic substrates for high-throughput screening .

- Cellular Uptake Studies : Radiolabel the hydroxyethyl group with tritium (³H) to track intracellular distribution in model cell lines .

How can synthesis yields be optimized for scale-up?

Advanced Research Question

- TDAE Reaction Optimization : Vary electrophile stoichiometry (1.2–2.0 eq.) and reaction temperature (60–80°C). Higher temperatures favor nitro-group reduction but may degrade the hydroxyethyl moiety .

- Catalyst Screening : Compare Raney-Ni vs. palladium-on-carbon for hydrogenation efficiency. Raney-Ni typically achieves >80% yield in methanol at 50 psi H₂ .

How to resolve contradictions in bioactivity data across studies?

Advanced Research Question

- Meta-Analysis : Cross-reference IC₅₀ values with structural analogs (e.g., 5-amino-1-(4-bromophenyl)-N-cyclopentyl-1H-triazole-4-carboxamide) to identify substituent-specific trends .

- Orthogonal Assays : Validate conflicting results using SPR (surface plasmon resonance) for binding affinity and ITC (isothermal titration calorimetry) for thermodynamic profiling .

What computational approaches predict interactions with biological targets?

Advanced Research Question

- Docking Simulations : Use AutoDock Vina with crystal structures of target enzymes (e.g., PDB: 3QE1 for kinases). Focus on hydrogen bonding between the carboxamide group and active-site residues .

- MD Simulations : Assess hydroxyethyl side-chain flexibility in aqueous environments (GROMACS, AMBER). Solvation dynamics may explain variable bioavailability .

How stable is the compound under experimental storage conditions?

Advanced Research Question

- Accelerated Stability Testing : Store at 4°C (short-term) vs. -20°C (long-term) in amber vials. Monitor degradation via HPLC at 254 nm.

- pH Stability : The imidazole ring is stable at pH 6–8 but may hydrolyze in acidic conditions (pH <4) .

What strategies validate analytical methods for impurity profiling?

Advanced Research Question

- Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and oxidative stress (H₂O₂). Identify major degradants via LC-QTOF-MS .

- Validation Parameters : Adhere to ICH Q2(R1) guidelines for linearity (R² >0.998), LOD/LOQ (<0.1%), and precision (%RSD <2.0) .

How to address regioselectivity challenges in derivative synthesis?

Advanced Research Question

- Protecting Groups : Temporarily block the amino group with Boc (tert-butoxycarbonyl) during alkylation steps to prevent side reactions .

- DFT Calculations : Predict reactive sites using Gaussian09 at the B3LYP/6-31G* level. Electron density maps guide electrophilic substitution patterns .

What in silico tools assess pharmacokinetic properties?

Advanced Research Question

- ADMET Prediction : SwissADME or pkCSM for logP (target: 1.5–2.5), BBB permeability, and CYP inhibition. The hydroxyethyl group may enhance solubility but reduce membrane permeability .

- Metabolite Prediction : Use GLORYx to identify potential Phase I metabolites (e.g., N-dealkylation of the hydroxyethyl chain) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.